molecular formula C16H22N2O2 B8113348 Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate

Cat. No.: B8113348
M. Wt: 274.36 g/mol
InChI Key: WWBNZJPZPBWDQT-GASCZTMLSA-N
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Description

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the larger family of pyrroloazepines, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate typically involves multiple steps, starting with the construction of the pyrroloazepine core. One common approach is the cyclization of a suitable precursor, such as a benzyl-substituted amino acid derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired cis-isomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate has been investigated for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological targets effectively.

Antidepressant Activity

Research indicates that derivatives of octahydropyrrolo compounds exhibit antidepressant properties. The compound's ability to modulate neurotransmitter levels makes it a candidate for further investigation in treating depression and anxiety disorders.

Case Study:
A study focused on the synthesis of various octahydropyrrolo derivatives found that certain modifications enhanced their affinity for serotonin receptors, suggesting a pathway for developing new antidepressants based on this structure .

Neurological Applications

The compound has also shown promise in neurological research, particularly regarding neuroprotective effects.

Neuroprotection

This compound has been linked to neuroprotective mechanisms that could benefit conditions like Alzheimer's disease.

Data Table: Neuroprotective Effects of Related Compounds

Compound NameMechanism of ActionReference
Compound AInhibition of oxidative stress
Compound BModulation of neuroinflammation
This compoundPotential modulation of neurotransmitter systems

Synthesis and Derivatives

The synthesis of this compound involves complex chemical processes that can yield various derivatives with altered biological activity.

Synthetic Pathways

Several synthetic routes have been explored to create derivatives with improved pharmacological profiles. These pathways often involve modifying the benzyl group or the carboxylate moiety to enhance solubility and bioavailability.

Example Synthesis Route:

  • Start with a precursor compound.
  • Apply a series of reactions including cyclization and functional group modifications.
  • Isolate and purify the final product through crystallization or chromatography.

Mechanism of Action

The mechanism by which Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate is unique in its structure and properties compared to other similar compounds. Some of these compounds include:

  • Pyrrolo[3,4-c]azepine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Benzyl-substituted pyrrolidines: These compounds have a simpler ring structure and different substitution patterns.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the carboxylate group, which can influence its reactivity and biological activity.

Biological Activity

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate, a bicyclic compound with a unique nitrogen-containing structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H23ClN2O2C_{16}H_{23}ClN_{2}O_{2} and a molecular weight of 310.82 g/mol. Its structure features a bicyclic arrangement that includes a pyrrolo[3,4-d]azepine moiety, which is significant for its biological activity. The presence of the benzyl group enhances solubility and pharmacological properties, making it a candidate for drug development .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures to this compound may exhibit neuroprotective effects . This activity is particularly relevant in the context of neurological disorders such as Parkinson's and Alzheimer's diseases. The compound's potential to influence neurotransmitter systems—specifically dopamine and serotonin pathways—positions it as a candidate for further research into therapeutic applications.

Initial findings indicate that this compound may interact with specific receptors in the central nervous system (CNS). These interactions could modulate neurotransmitter release or receptor activation. Techniques such as molecular docking and binding assays are being employed to elucidate its mechanisms of action and therapeutic potential .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar bicyclic nitrogen-containing compounds. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
Octahydro-1H-pyrrolo[3,4-c]pyridineC₈H₁₃NLacks carboxylate functionality; simpler structure
1-Azabicyclo[2.2.2]octaneC₈H₁₃NMore rigid structure; different nitrogen positioning
1-MethylpyrrolidineC₅H₁₁NSmaller ring size; lacks bicyclic nature

This comparison highlights the unique structural features of this compound that may confer distinct pharmacological properties compared to its analogs.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and apoptotic effects of related pyrrole derivatives. For example, a series of novel pyrroles exhibited promising antiproliferative activity against various cancer cell lines. The results indicated that certain structural modifications could enhance biological activity, suggesting potential pathways for the development of new therapeutic agents based on the octahydropyrrolo structure .

Docking Studies

Docking studies have confirmed that pyrrole derivatives can bind effectively to target enzymes involved in cancer progression. These findings align with biological assay results that demonstrate anticancer activity in specific cell lines. Such studies are critical for understanding how modifications to the octahydropyrrolo structure can impact binding affinity and biological efficacy .

Properties

IUPAC Name

benzyl (3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBNZJPZPBWDQT-GASCZTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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